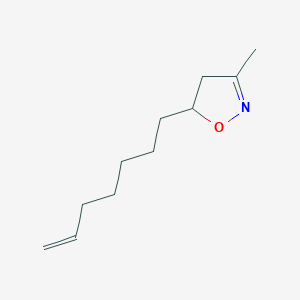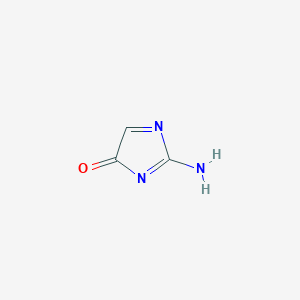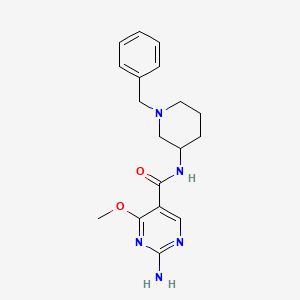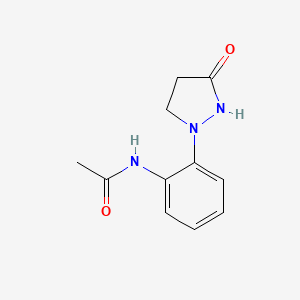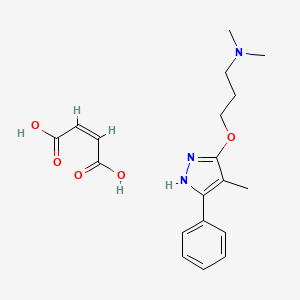
N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Substitution reactions: The pyrazole ring is then functionalized with a phenyl group and a methyl group at the 4 and 5 positions, respectively.
Ether formation: The pyrazole derivative is reacted with 3-chloropropan-1-amine to form the desired ether linkage.
Dimethylation: The amine group is then dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction).
Formation of the maleate salt: Finally, the compound is reacted with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **N,N-Dimethyl-3-((4-methyl-1H-pyrazol-3-yl)oxy)propan-1-amine
- **N,N-Dimethyl-3-((5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine
- **N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)butan-1-amine
Uniqueness
N,N-Dimethyl-3-((4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy)propan-1-amine maleate is unique due to its specific substitution pattern on the pyrazole ring and the presence of the maleate salt. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H25N3O5 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,N-dimethyl-3-[(4-methyl-5-phenyl-1H-pyrazol-3-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C15H21N3O.C4H4O4/c1-12-14(13-8-5-4-6-9-13)16-17-15(12)19-11-7-10-18(2)3;5-3(6)1-2-4(7)8/h4-6,8-9H,7,10-11H2,1-3H3,(H,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ODZDMNWPNKBIAW-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=C(NN=C1OCCCN(C)C)C2=CC=CC=C2.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=C(NN=C1OCCCN(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate](/img/structure/B12908387.png)
![N-{[2-(4-Nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B12908398.png)
![6-Chloro-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidin-4-amine](/img/structure/B12908400.png)

![5-[(4-Bromophenyl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12908416.png)
![3-Tert-butyl-4-[3-(dimethylamino)propyl]-1-ethyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12908418.png)
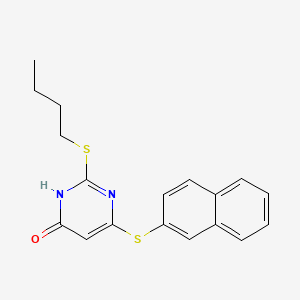
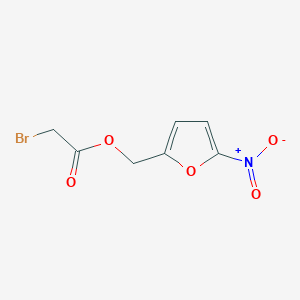
![methyl 2-(4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl)benzoate](/img/structure/B12908433.png)
![5-amino-2-phenyl-3H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12908434.png)
